4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene
Overview
Description
4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene: is an organic compound with the molecular formula C12H15BrO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a cyclopentyloxy group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.
Scientific Research Applications
Chemistry: 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may be used in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound finds applications in the production of specialty chemicals, including polymers and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene typically involves the following steps:
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a suitable base like sodium methoxide (NaOCH3).
Cyclopentyloxylation: The cyclopentyloxy group can be added through a Williamson ether synthesis, where cyclopentanol reacts with the brominated benzene derivative in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3), methanol (CH3OH)
Oxidation: Potassium permanganate (KMnO4), acidic conditions
Reduction: Lithium aluminum hydride (LiAlH4), ether solvents
Major Products:
Substitution: Various substituted benzene derivatives
Oxidation: Aldehydes, carboxylic acids
Reduction: Dehalogenated benzene derivatives
Properties
IUPAC Name |
4-bromo-2-cyclopentyloxy-1-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-14-11-7-6-9(13)8-12(11)15-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLWUCCRDCLCJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)OC2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433491 | |
Record name | 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138509-45-2 | |
Record name | 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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